molecular formula C7H6N2O B029746 1,3-二氢-2H-吡咯并[2,3-b]吡啶-2-酮 CAS No. 5654-97-7

1,3-二氢-2H-吡咯并[2,3-b]吡啶-2-酮

货号: B029746
CAS 编号: 5654-97-7
分子量: 134.14 g/mol
InChI 键: ZXSQEZNORDWBGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

愈创木酚磺酸钾半水合物是一种口服活性祛痰药,主要用于治疗急性呼吸道感染。 它有助于稀释痰液,使其更容易咳出,并且常与其他药物联合使用,治疗由普通感冒、感染或过敏引起的咳嗽 .

科学研究应用

愈创木酚磺酸钾半水合物在科学研究中具有广泛的应用:

    化学: 用作有机合成和分析化学中的试剂。

    生物学: 研究其对粘液分泌和呼吸道健康的影响。

    医学: 研究其在治疗呼吸系统疾病中的潜在治疗用途。

    工业: 用于配制止咳糖浆和其他医药产品

准备方法

合成路线及反应条件: 愈创木酚磺酸钾半水合物是通过愈创木酚(2-甲氧基苯酚)的磺化反应,然后用氢氧化钾中和合成。该反应通常包括以下步骤:

    磺化: 愈创木酚与硫酸反应生成愈创木酚磺酸。

    中和: 然后用氢氧化钾中和愈创木酚磺酸,生成愈创木酚磺酸钾。

    结晶: 将产物结晶并分离为半水合物形式。

工业生产方法: 工业生产愈创木酚磺酸钾半水合物遵循类似的步骤,但规模更大,并仔细控制反应条件,以确保高纯度和产率。该过程包括:

化学反应分析

反应类型: 愈创木酚磺酸钾半水合物会发生各种化学反应,包括:

    氧化: 它可以被氧化生成相应的醌类。

    还原: 还原反应可以将其还原回愈创木酚。

    取代: 在特定条件下,磺酸基可以被其他官能团取代。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠等还原剂。

    取代: 各种亲核试剂可用于取代反应。

主要产物:

作用机制

愈创木酚磺酸钾半水合物通过稀释肺部的粘液(痰液),使其粘性降低,更容易咳出而发挥作用。这减少了胸腔充血,并使咳嗽更有成效。 该化合物作用于呼吸道的粘液分泌细胞,改变粘液的粘度和弹性 .

类似化合物:

    愈创木酚: 母体化合物,具有防腐剂和祛痰作用。

    碘化钾: 另一种用于治疗呼吸系统疾病的祛痰药。

    乙酰半胱氨酸: 一种粘液溶解剂,可以分解粘液。

独特性: 愈创木酚磺酸钾半水合物由于其既是粘液溶解剂又是祛痰剂的双重作用而具有独特之处。 它不仅可以稀释粘液,还可以帮助其排出,使其在治疗呼吸系统疾病方面非常有效 .

相似化合物的比较

    Guaiacol: The parent compound, used for its antiseptic and expectorant properties.

    Potassium iodide: Another expectorant used to treat respiratory conditions.

    Acetylcysteine: A mucolytic agent that breaks down mucus.

Uniqueness: Potassium guaiacolsulfonate hemihydrate is unique due to its dual action as both a mucolytic and an expectorant. It not only thins the mucus but also helps in its expulsion, making it highly effective in treating respiratory conditions .

属性

IUPAC Name

1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551472
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-97-7
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,3-dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (2.0 g, 7.2 mmol) in THF (50 mL) was stirred at room temperature, and a saturated aqueous solution of NH4Cl was added. Activated zinc powder was added, and the reaction mixture was stirred for 2 hours. The zinc was removed by filtration through a pad of diatomaceous earth, and the organic layer was separated. The aqueous layer was extracted with THF (10 mL), and the combined organic layers were dried over anhydrous MgSO4, filtered and evaporated. The residue was slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel, and the filtrate was evaporated. The residue was triturated with water, and the solid was collected by filtration and dried under vacuum to give the title compound, 0.668 g (70%). 1H NMR (d6-DMSO) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS (AP−ve) 133 (100) (M−H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3,3-dibromo-7-azaoxindole (2.0 g, 7.2 mmol) in THF (50 mL) is stirred at room temperature and a saturated aqueous solution of NH4Cl is added. Activated zinc powder is added and the reaction mixture is stirred for 2 hours. The zinc is removed by filtration through a pad of diatomaceous earth and the organic layer is separated. The aqueous layer is extracted with THF (10 mL) and the combined organic layers are dried over anhydrous MgSO4, filtered and evaporated. The residue is slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel and the filtrate is evaporated. The residue is triturated with water and the solid is collected by filtration and dried under vacuum to give 7-azaoxindole, 0.668 g (70%). 1H NMR (DMSO-d6) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS(AP−ve) 133 (100) (M−H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 7-azaoxindole hydrobromide (800 mg, 3.7 mmol), (Tet.Let. 1987, 28, 4027), in methylene chloride (10 ml) was adjusted to pH9 with saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The organic layers were combined, washed with brine, dried (MgSO4) and the volatiles removed by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 7-azaoxindole free base (238 mg, 48%).
Name
7-azaoxindole hydrobromide
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%
Customer
Q & A

Q1: What are the primary areas of research interest for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A1: Research on 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives focuses primarily on their potential as anti-inflammatory agents [, ]. Studies have explored their efficacy in animal models of inflammation, revealing promising results. Additionally, their use as building blocks in organic synthesis, specifically for constructing more complex heterocycles like naphthyridines, is another area of significant interest [].

Q2: Why are 7-azaindoles, which include 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, considered important in medicinal chemistry?

A2: 7-Azaindoles are highly regarded in medicinal chemistry because they can act as bioisosteres for indoles and purines []. This means they can mimic the biological activity of these important structural motifs while potentially offering improved pharmacological properties.

Q3: Have any novel synthetic approaches been developed for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A3: Yes, recent research has demonstrated the use of rhodium-catalyzed asymmetric 1,4-addition reactions for synthesizing novel 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives [, ]. This method utilizes arylboronic acids and 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones as starting materials, expanding the chemical space for exploring structure-activity relationships.

Q4: What is the significance of the ring expansion reaction reported for 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A4: The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones with sodium azide or azidotrimethylsilane under microwave irradiation results in the formation of 3- and 4-amino-naphthyridin-2(1H)-one derivatives []. This ring expansion reaction, achieved through cycloaddition, provides an efficient synthetic route to access these valuable naphthyridine analogs.

Q5: Has the crystal structure of any 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative been elucidated?

A5: Yes, the crystal structure of phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone (C7H4Cl2N2O) has been determined using X-ray crystallography []. This structural information can be valuable for understanding the molecular interactions and properties of this class of compounds.

Q6: Are there any reported structure-activity relationships (SAR) for the anti-inflammatory activity of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A6: While specific SAR data isn't explicitly detailed in the provided abstracts, research on 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as anti-inflammatory agents suggests that structural modifications within this class of compounds can significantly impact their activity []. Further research is needed to fully elucidate these relationships and optimize their therapeutic potential.

Q7: Beyond anti-inflammatory activity, have other potential therapeutic applications for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives been explored?

A7: Research suggests that derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one show promise as Rho-kinase inhibitors []. This enzyme plays a crucial role in regulating blood pressure, making these compounds potential candidates for developing novel antihypertensive therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。